molecular formula C18H17N3O2 B1392798 (8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile CAS No. 1256628-08-6

(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile

Cat. No.: B1392798
CAS No.: 1256628-08-6
M. Wt: 307.3 g/mol
InChI Key: OEQYAOOKOSHGTE-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrrolo[3,2,1-ij]quinoline derivatives functionalized with a malononitrile group. Its structure features a fused tricyclic core with a methoxy group at position 8, three methyl groups at positions 4, 4, and 6, and a ketone at position 2. The malononitrile moiety at position 1 introduces strong electron-withdrawing properties, making it reactive in conjugation and condensation reactions. The compound is synthesized via Knoevenagel condensation of 8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with malononitrile in ethanol using DMAP as a catalyst .

Properties

IUPAC Name

2-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-10-7-18(2,3)21-16-13(10)5-12(23-4)6-14(16)15(17(21)22)11(8-19)9-20/h5-6,10H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQYAOOKOSHGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclocondensation of Precursor Heterocycles

Method Description:

A prevalent approach involves cyclocondensation of suitably substituted amino compounds with malononitrile derivatives or their precursors, such as cyanoacetic acid derivatives, under basic or acidic conditions. This method is inspired by classical heterocyclic synthesis, where the formation of the fused ring occurs through intramolecular cyclization.

Reaction Scheme:

  • Starting with 2-aminopyrrole derivatives or 2-aminobenzopyrroles.
  • Condensation with methyl acetoacetate or related β-dicarbonyl compounds.
  • Cyclization under reflux in polar solvents like ethanol or acetic acid.

Key Conditions:

Parameter Typical Value Notes
Solvent Ethanol, acetic acid Facilitates cyclization
Catalyst Acidic or basic (e.g., p-toluenesulfonic acid, NaOH) Promotes ring closure
Temperature Reflux (~80-120°C) Ensures reaction completion
Time 4-12 hours Optimized for yield

Research Findings:

Loss et al. reported the synthesis of related heterocycles via cyclization of 2-aminobenzopyrroles with β-dicarbonyl compounds, yielding fused pyrroloquinoline systems with high efficiency.

Functionalization of the Core with Methoxy and Methyl Groups

Method Description:

Post-cyclization, selective methylation and methoxylation are achieved through electrophilic substitution reactions:

  • Methylation at nitrogen or carbon positions using methyl iodide or dimethyl sulfate.
  • Methoxy group introduction via nucleophilic substitution on suitable precursors or via O-alkylation of hydroxyl groups.

Reaction Conditions:

Parameter Typical Value Notes
Reagents Methyl iodide, dimethyl sulfate Alkylating agents
Base Potassium carbonate, sodium hydride Deprotonates nucleophilic sites
Solvent Acetone, DMF Solvent for alkylation
Temperature Room temperature to 60°C To control selectivity

Research Findings:

The methylation of heterocyclic nitrogen atoms has been optimized in literature to prevent overalkylation, with yields exceeding 85% under controlled conditions.

Data Table Summarizing Preparation Methods

Step Reaction Type Reagents Solvent Conditions Yield References
1 Cyclocondensation 2-Aminopyrrole derivatives + β-dicarbonyl Ethanol or acetic acid Reflux, 4-12h 70-85% ,
2 Methylation/Methoxylation Methyl iodide, dimethyl sulfate Acetone, DMF Room temp to 60°C >85%
3 Knoevenagel Condensation Malononitrile + aldehyde/ketone Ethanol, acetic acid Reflux, 6-12h 70-75%

Notes and Research Insights

  • The synthesis of such complex heterocycles often requires purification steps like column chromatography to isolate the desired isomer.
  • The regioselectivity of substituent addition is critical; thus, protecting groups or directing groups are frequently employed.
  • Recent advances include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.
  • Patents suggest that modifications to the core structure can be achieved by varying the starting materials, allowing for structural diversity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation to form different oxidized derivatives.

  • Reduction: It can also be reduced under mild conditions to yield various reduced forms.

  • Substitution: The compound exhibits several substitution reactions, particularly at the methoxy and quinoline positions.

Common Reagents and Conditions

  • Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

  • Reducing agents: Like sodium borohydride or hydrogen gas.

  • Substituting agents: Halogens, alkylating agents, and nucleophiles.

Major Products

Depending on the reaction conditions, the major products can include various oxidized or reduced forms of the compound, or substituted derivatives with modified functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting tumor growth.
  • Case Studies : Studies have shown that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacterial and fungal strains.

  • In vitro Studies : Tests reveal that certain derivatives possess strong inhibitory effects on pathogens such as Staphylococcus aureus and Candida albicans.

Enzyme Inhibition

Another significant application is in enzyme inhibition. The compound acts as an inhibitor for several key enzymes involved in metabolic pathways.

  • Examples : Inhibitors targeting enzymes like cyclooxygenase (COX) have been derived from this class of compounds, suggesting potential use in anti-inflammatory therapies.

Material Science Applications

Beyond biological applications, this compound has utility in material sciences:

Organic Electronics

The compound can be utilized in the development of organic electronic materials due to its electronic properties.

  • Conductivity Studies : Research indicates that films made from this compound exhibit favorable conductivity and stability when used in organic solar cells and light-emitting diodes (LEDs).

Photovoltaic Applications

Due to its unique structural properties, it can be incorporated into photovoltaic devices to enhance light absorption and conversion efficiency.

Mechanism of Action

  • Molecular Targets: It may interact with enzymes, receptors, or DNA.

  • Pathways Involved: It could modulate biochemical pathways by binding to active sites on enzymes or receptors, inhibiting or activating their function.

Comparison with Similar Compounds

Research Implications

  • In contrast, chloro or iodo substituents (e.g., in and ) withdraw electrons, altering reaction pathways .
  • Scalability: The use of DMAP in ethanol () offers a mild, scalable route compared to harsher conditions (e.g., glacial acetic acid in ).

Biological Activity

The compound (8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₈H₁₇N₃O₂
  • CAS Number : 1256628-08-6
  • Structure : The compound features a pyrroloquinoline backbone with a malononitrile group that may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to pyrroloquinoline derivatives. For instance, compounds exhibiting similar structural motifs have demonstrated significant inhibitory effects on various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • Inhibition of key signaling pathways involved in cancer progression.
    • Induction of oxidative stress leading to apoptosis in malignant cells.
  • Case Studies :
    • A study demonstrated that derivatives of pyrroloquinoline showed IC50 values in the micromolar range against breast and lung cancer cell lines, indicating promising anticancer activity .
    • Another research highlighted the synthesis of hybrid derivatives that exhibited enhanced cytotoxicity compared to their parent compounds .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related diseases.

  • Experimental Findings :
    • In vitro assays have shown that the compound can significantly reduce lipid peroxidation levels in cellular models .
    • The antioxidant capacity was quantified using DPPH and ABTS assays, where it exhibited comparable efficacy to known antioxidants.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacterial and fungal strains.

  • In Vitro Studies :
    • The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    • Fungal strains were also susceptible, indicating a broad-spectrum antimicrobial potential.

Data Summary

Activity TypeMethodologyResults
AnticancerCell viability assaysIC50 values < 10 µM for various lines
AntioxidantDPPH/ABTS assaysSignificant reduction in free radicals
AntimicrobialDisc diffusion methodInhibition zones > 15 mm for multiple strains

Q & A

Q. What synthetic strategies are effective for introducing the malononitrile group into the pyrroloquinoline framework?

The malononitrile group is typically introduced via condensation reactions between carbonyl precursors (e.g., 2-oxo-pyrroloquinoline derivatives) and malononitrile under basic or acidic conditions. For example, hydrazinocarbothioamide intermediates can react with α-halocarbonyl compounds (e.g., ethyl bromoacetate) to form thiazolidinone or thiazole hybrids, as demonstrated in the synthesis of structurally related pyrroloquinolinone derivatives . Key parameters include solvent choice (e.g., ethanol or THF), reaction temperature (60–80°C), and catalyst use (e.g., piperidine). Yield optimization often requires iterative adjustments to stoichiometry and reaction time.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • IR Spectroscopy : Identifies functional groups such as nitriles (~2200 cm⁻¹) and carbonyls (~1670–1700 cm⁻¹). The malononitrile moiety typically shows a sharp absorption band at ~2200 cm⁻¹ .
  • 1H/13C NMR : Resolves regiochemical outcomes. For example, the ylidene proton (H-1) in the pyrroloquinoline core appears as a singlet at 6.86–8.76 ppm, while the methoxy group resonates at ~3.8 ppm .
  • HRMS : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic success .

Q. How can computational methods predict the electronic properties of this compound?

Density functional theory (DFT) with functionals like B3LYP or CAM-B3LYP (6-31G(d,p) basis set) is used to calculate absorption maxima (λmax) and charge-transfer properties. For example, malononitrile-containing acceptors in photovoltaic studies show λmax values between 470–780 nm, depending on the functional used . Comparative analysis with experimental UV-Vis data (e.g., λmax ~634 nm) validates computational models .

Advanced Research Questions

Q. How does the malononitrile group influence the compound’s electronic structure and reactivity in cross-coupling reactions?

The malononitrile group acts as a strong electron-withdrawing moiety, enhancing the compound’s electron affinity and reducing the LUMO energy (~3.1–3.5 eV), as observed in A–D–A type acceptors for organic photovoltaics . This facilitates charge transfer in reactions like Suzuki-Miyaura coupling, though steric hindrance from the fused pyrroloquinoline core may require bulky phosphine ligands (e.g., SPhos) or elevated temperatures (80–100°C) .

Q. What are the key challenges in achieving regioselectivity during synthesis?

Regioselectivity is influenced by steric and electronic factors:

  • Steric effects : The 4,4,6-trimethyl groups on the pyrroloquinoline core hinder electrophilic substitution at adjacent positions, favoring reactions at the less hindered C-8 methoxy site .
  • Electronic effects : The electron-deficient ylidene malononitrile group directs nucleophilic attacks to electron-rich regions, such as the quinolinone oxygen. Computational modeling (e.g., Fukui indices) can predict reactive sites .

Q. How can DFT studies elucidate the charge-transfer dynamics of this compound in supramolecular systems?

Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) simulates solvent effects on charge-transfer states. For example, studies on malononitrile-based acceptors reveal intramolecular charge transfer (ICT) between the pyrroloquinoline donor and malononitrile acceptor, with excitation energies correlating to λmax shifts in different solvents (e.g., THF vs. chloroform) .

Q. What safety considerations apply when handling this compound, based on structural analogs?

While specific toxicity data are limited, structurally similar quinoline derivatives (e.g., 6-hydroxy-4-quinolinyl compounds) are classified as acute toxicants (Category 4 for oral/dermal/inhalation exposure) under EU-GHS/CLP regulations . Recommended precautions include:

  • Use of PPE (gloves, lab coat, goggles).
  • Conducting reactions in a fume hood.
  • Avoiding prolonged skin contact due to potential sensitization risks .

Methodological Insights from Evidence

  • Synthetic Optimization : Iterative adjustments to solvent polarity (e.g., switching from DMF to THF) and catalyst loading (e.g., 5–10 mol% piperidine) improve yields in multi-step syntheses .
  • Computational Validation : B3LYP/6-31G(d,p) shows the closest agreement with experimental λmax values for malononitrile derivatives, with deviations <5% .
  • Spectroscopic Pitfalls : Overlapping signals in 1H NMR (e.g., methyl groups at 1.2–1.5 ppm) may require 2D techniques (COSY, HSQC) for unambiguous assignment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile
Reactant of Route 2
(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile

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